molecular formula C20H40O8Rh2 B15157071 Tetrakis(pentanoato)dirhodium

Tetrakis(pentanoato)dirhodium

Cat. No.: B15157071
M. Wt: 614.3 g/mol
InChI Key: YUTHBCMBFOWMGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrakis(pentanoato)dirhodium is a useful research compound. Its molecular formula is C20H40O8Rh2 and its molecular weight is 614.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H40O8Rh2

Molecular Weight

614.3 g/mol

IUPAC Name

2,2-dimethylpropanoic acid;rhodium

InChI

InChI=1S/4C5H10O2.2Rh/c4*1-5(2,3)4(6)7;;/h4*1-3H3,(H,6,7);;

InChI Key

YUTHBCMBFOWMGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)O.CC(C)(C)C(=O)O.CC(C)(C)C(=O)O.CC(C)(C)C(=O)O.[Rh].[Rh]

Origin of Product

United States

Historical Context and Significance of Dirhodium Paddlewheel Complexes in Catalysis

The journey of dirhodium paddlewheel complexes began with the structural elucidation of copper(II) acetate (B1210297) monohydrate, which displayed a similar dimeric structure. However, it was the exploration of rhodium(II) carboxylates that unlocked a vast potential in catalysis. A pivotal moment in their history was the discovery that dirhodium tetracarboxylates are exceptionally effective catalysts for the decomposition of diazo compounds. nih.gov This led to the generation of rhodium carbene intermediates, which are highly reactive species capable of undergoing a wide array of synthetically useful reactions.

In the 1970s, Teyssié and colleagues demonstrated that dirhodium tetracarboxylates were far superior to copper-based catalysts for intermolecular C–H functionalization of alkanes using ethyl diazoacetate. nih.gov This discovery was a landmark achievement, as it opened the door to the direct functionalization of otherwise inert C-H bonds, a long-standing goal in organic chemistry. Subsequent research expanded their application to other key transformations, including cyclopropanation, X-H (X = N, O, S) insertion, and ylide formation. nih.gov64.238.189tennessee.edu

The significance of these catalysts was further amplified in the 1990s with the development of chiral versions. By employing chiral carboxylate or carboxamidate ligands, researchers like Doyle, Davies, and Hashimoto created catalysts capable of inducing high levels of enantioselectivity in these transformations. nih.govnih.govnih.gov This breakthrough was crucial for the pharmaceutical and fine chemical industries, where the synthesis of single-enantiomer compounds is often required. The development of catalysts such as Rh₂(S-DOSP)₄ and Rh₂(S-PTTL)₄ marked the beginning of an era of catalyst-controlled, highly selective organic reactions. mdpi.comnih.gov

Overview of Dirhodium Tetracarboxylate Frameworks and Their Versatility

Synthetic Routes for Dirhodium Tetracarboxylates

The synthesis of dirhodium tetracarboxylates can be broadly categorized into two main strategies: the exchange of carboxylate ligands on a pre-existing dirhodium core and the direct synthesis from rhodium precursors. These methods offer access to a wide array of dirhodium complexes with tailored electronic and steric properties.

Metathesis Reactions for Carboxylate Ligand Exchange

A prevalent and versatile method for synthesizing various dirhodium tetracarboxylates is through carboxylate ligand exchange reactions, starting from the readily available dirhodium(II) tetraacetate, [Rh₂(OAc)₄]. tandfonline.com This process involves the substitution of the acetate (B1210297) ligands with other carboxylate moieties. tandfonline.com The reaction is typically carried out by heating a solution of dirhodium tetraacetate with an excess of the desired carboxylic acid. ias.ac.in To drive the equilibrium towards the product, the acetic acid formed during the reaction is often removed, for instance, by conducting the reaction in a higher boiling solvent like chlorobenzene. tandfonline.com

This ligand exchange strategy is widely applicable and has been successfully employed to introduce a variety of carboxylate ligands, including those with different alkyl chains and functional groups, onto the dirhodium core. tandfonline.com The general reaction can be represented as:

[Rh₂(OAc)₄] + 4 RCOOH ⇌ [Rh₂(O₂CR)₄] + 4 HOAc

The efficiency of the exchange can be influenced by factors such as the stoichiometry of the reactants, reaction temperature, and the nature of the solvent. For instance, the synthesis of dirhodium tetracarboxylates derived from bulky ligands has been achieved through this metathesis approach. scispace.com

Direct Synthesis and Ligand Modification Strategies

While ligand exchange is a common route, direct synthesis methods provide an alternative pathway to dirhodium tetracarboxylates. These methods typically involve the reaction of a rhodium(III) salt, such as rhodium(III) chloride hydrate (B1144303) (RhCl₃·xH₂O), with a source of the carboxylate ligand in a suitable solvent. For example, dirhodium(II) tetraacetate itself can be prepared by heating hydrated rhodium(III) chloride in an acetic acid/methanol mixture. nih.gov

Recent advancements have focused on developing milder and more direct synthesis protocols from RhCl₃·xH₂O, which can suppress the over-reduction of rhodium to its metallic form. tandfonline.com These methods often employ additives to facilitate the reaction and improve yields. tandfonline.com Direct synthesis is particularly valuable for preparing complexes where ligand exchange might be sluggish or lead to undesired side products.

Furthermore, once the dirhodium tetracarboxylate core is formed, subsequent modifications of the carboxylate ligands can be performed. This strategy allows for the introduction of further structural diversity. For example, a library of catalysts with varying steric environments can be generated through subsequent reactions on a preformed catalyst. scispace.com

Preparation of Chiral Pentanoato Analogues

The synthesis of chiral dirhodium tetracarboxylate analogues is of significant interest due to their application as catalysts in asymmetric synthesis. nih.govcanberra.edu.au The primary method for preparing these chiral complexes is through the ligand exchange reaction using chiral carboxylic acids. nih.govmdpi.com This approach has been used to incorporate a wide range of chiral ligands, including those derived from amino acids. tandfonline.com

For the preparation of chiral pentanoato analogues, a chiral pentanoic acid derivative would be reacted with dirhodium(II) tetraacetate. The design of these chiral ligands is crucial, as their steric and electronic properties dictate the stereoselectivity of the catalyzed reactions. canberra.edu.au For example, N-protected amino acids can be used to create chiral carboxylate ligands that, upon exchange, yield highly enantioselective catalysts. tandfonline.com The structure of these chiral catalysts often exhibits a higher symmetry than the individual ligands themselves, a feature that is considered important for inducing high levels of asymmetric induction. nih.govnih.gov

Advanced Spectroscopic Characterization of Molecular and Electronic Structures

Spectroscopic techniques are indispensable tools for elucidating the molecular and electronic structures of dirhodium tetracarboxylates. Electronic absorption and vibrational spectroscopies provide detailed insights into the electronic transitions within the molecule and the nature of the metal-ligand and metal-metal bonds.

Electronic Absorption Spectroscopy for Electronic Transition Analysis

Electronic absorption (UV-Vis) spectroscopy is a powerful method for probing the electronic structure of dirhodium(II,II) complexes. The spectra of these compounds are characterized by several absorption bands in the visible and ultraviolet regions, which arise from different types of electronic transitions. nih.gov These transitions can be broadly classified as d-d transitions and charge-transfer transitions. nih.gov

The electronic spectrum of a typical dirhodium tetracarboxylate, such as dirhodium tetraacetate, displays a series of bands. A low-energy band, often observed in the region of 550-600 nm, is generally assigned to a π(Rh-O) → σ(Rh-Rh) transition. mdpi.com A higher energy band, typically around 450 nm, is attributed to a metal-to-metal charge transfer (MMCT) transition, specifically δ(Rh-Rh) → δ*(Rh-Rh). mdpi.com

The nature of the carboxylate ligands can influence the energies of these transitions. For instance, electron-withdrawing groups on the carboxylate ligand can lead to a blue shift of the absorption bands. acs.org The axial ligands coordinated to the dirhodium core also play a significant role in modulating the electronic structure and, consequently, the absorption spectrum. acs.orgresearchgate.net Time-dependent density functional theory (TD-DFT) calculations are often employed to aid in the assignment of the observed electronic transitions. mdpi.com

Below is a table summarizing typical electronic absorption data for some dirhodium tetracarboxylate complexes.

CompoundSolventλ_max (nm) (ε, M⁻¹cm⁻¹)Assignment
[Rh₂(O₂CCH₃)₄]CH₂Cl₂~588, ~440π(Rh-O) → σ(Rh-Rh), δ(Rh-Rh) → δ(Rh-Rh)
[Rh₂(O₂CCF₃)₄]CH₂Cl₂~550π(Rh-O) → σ(Rh-Rh)
[Rh₂(1-NC)₄(OCMe₂)₂]CHCl₃:OCMe₂603, 442π₂(Rh₂) → σ₂(Rh₂), MMLCT
[Rh₂(2-NC)₄(OCMe₂)₂]CHCl₃:OCMe₂603, 442π₂(Rh₂) → σ₂(Rh₂), π₂(Rh₂) → δ*(Rh₂)

Vibrational Spectroscopy (IR and Raman) for Ligand and Metal-Metal Bond Characterization

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides valuable information about the structural features of dirhodium tetracarboxylates. These methods are particularly useful for characterizing the coordination of the carboxylate ligands and probing the strength of the rhodium-rhodium bond.

In the IR spectra of these complexes, the positions of the asymmetric (ν_asym(COO)) and symmetric (ν_sym(COO)) stretching vibrations of the carboxylate groups are indicative of their bridging coordination mode. The difference between these two frequencies (Δν = ν_asym - ν_sym) is typically in the range of 140-170 cm⁻¹, which is characteristic of a bidentate bridging ligand.

Raman spectroscopy is an especially powerful tool for studying the metal-metal bond in these dimeric complexes. The Rh-Rh stretching vibration (ν(Rh-Rh)) gives rise to a strong and sharp band in the low-frequency region of the Raman spectrum, typically between 280 and 350 cm⁻¹. The position of this band is sensitive to the nature of the bridging carboxylate ligands and the axial ligands. For a series of non-substituted rhodium carboxylates, only a minor dependence of the Rh-Rh stretching frequency on the nature of the alkyl group (R = H, CH₃, C₂H₅, C₃H₇) has been observed. However, the introduction of substituents with significant inductive effects can cause substantial shifts in the ν(Rh-Rh) and ν(Rh-O) modes.

The table below presents representative vibrational spectroscopic data for some dirhodium tetracarboxylate complexes.

Compoundν(Rh-Rh) (cm⁻¹) (Raman)ν_sym(Rh-O) (cm⁻¹) (Raman)ν_asym(COO) (cm⁻¹) (IR)ν_sym(COO) (cm⁻¹) (IR)
[Rh₂(O₂CCH₃)₄]~300~340~1585~1415
[Rh₂(O₂CC₂H₅)₄]~295~330--
[Rh₂(O₂CC₃H₇)₄]~290~325--
[Rh₂(O₂CCF₃)₄(PPh₃)₂]344406--
[Rh₂(O₂CC₆H₁₁)₄(PPh₃)₂]288321--

Nuclear Magnetic Resonance (NMR) for Solution-State Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the solution-state structure and dynamics of dirhodium tetracarboxylate complexes, including this compound and its analogues. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, the symmetry of the complex in solution, and the interactions with axial ligands.

The paddlewheel structure of these complexes, with the four bridging carboxylate ligands, results in a high degree of symmetry which is often reflected in their NMR spectra. For a simple, symmetric complex like dirhodium tetraacetate, the methyl protons of the acetate ligands appear as a single sharp singlet in the ¹H NMR spectrum, indicative of the magnetic equivalence of the four acetate groups. researchgate.net Similarly, the ¹³C NMR spectrum shows distinct signals for the carbonyl carbon and the methyl carbon.

In the case of this compound, the pentanoate ligands introduce greater complexity. The ¹H NMR spectrum is expected to show distinct multiplets for the methylene (B1212753) protons (α, β, and γ) and a triplet for the terminal methyl protons of the pentanoate chain. The chemical shifts of the α-protons, being closest to the carboxylate group, are the most deshielded. The integration of these signals provides a quantitative measure of the protons in each position.

Representative ¹H NMR Data for Dirhodium(II) tetrabutyrate in CDCl₃

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
α-CH₂2.25t7.5
β-CH₂1.65sextet7.5
γ-CH₃0.95t7.5

This data is representative of a typical dirhodium tetracarboxylate with butyrate (B1204436) ligands and serves as an illustrative example.

Representative ¹³C NMR Data for Dirhodium(II) tetrabutyrate in CDCl₃

CarbonChemical Shift (δ, ppm)
C=O180.5
α-CH₂37.5
β-CH₂18.5
γ-CH₃13.7

This data is representative of a typical dirhodium tetracarboxylate with butyrate ligands and serves as an illustrative example.

Deviations from these idealized spectra can provide significant structural information. For instance, the presence of impurities or the coordination of solvent molecules or other ligands to the axial positions of the dirhodium core can lead to shifts in the resonance signals. researchgate.net

Furthermore, NMR spectroscopy is a powerful technique for studying dynamic processes in solution. Dirhodium tetracarboxylate complexes can undergo conformational changes, and variable temperature NMR (VT-NMR) is employed to study these dynamics. At different temperatures, the rate of these conformational exchanges can be manipulated relative to the NMR timescale. ox.ac.uknumberanalytics.com At low temperatures, exchange processes may be slowed down, leading to the observation of distinct signals for non-equivalent protons or carbons. As the temperature increases, these signals may broaden and eventually coalesce into a single, time-averaged signal, providing information about the energy barriers of these dynamic processes. ox.ac.uknumberanalytics.com

In addition to standard ¹H and ¹³C NMR, other techniques such as two-dimensional NMR (e.g., COSY, HSQC, HMBC) can be used for unambiguous assignment of all proton and carbon signals, especially for more complex analogues with less symmetry. For chiral dirhodium tetracarboxylate complexes, NMR spectroscopy, in conjunction with chiral shift reagents, can be used to differentiate between enantiomers. d-nb.infonih.gov

Theoretical and Computational Investigations of Dirhodium Tetrakis Pentanoato Dirhodium Electronic Structure and Reactivity

Density Functional Theory (DFT) Studies of Ground State Electronic Configurations

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules, providing a balance between accuracy and computational cost. core.ac.ukescholarship.org It is extensively used to determine the ground-state geometries, energies, and electronic properties of dirhodium tetracarboxylate complexes. nih.govnih.govucl.ac.uk These studies are foundational for understanding the catalyst's behavior, from the nature of its metal-metal bond to its interaction with substrates. core.ac.uk DFT calculations can reliably predict molecular geometries, vibrational frequencies, and total energies, often serving to validate experimental findings or to explore species that are difficult to characterize experimentally. core.ac.uk

Table 1: Calculated Properties of the Rh-Rh Bond in a Model Dirhodium Tetraformate Complex. Data derived from computational studies. chemrxiv.org
ParameterValueDescription
Rh-Rh Distance (Å)~2.40 - 2.45The calculated equilibrium distance between the two rhodium nuclei in the unligated complex.
Wiberg Bond Index (WBI)~0.6 - 0.8A measure of the bond order, with values consistent with a single bond.
Key Orbital Interactionsσ, π, δThe d-orbital interactions that constitute the metal-metal bond, with the net interaction being a single σ-bond.
Table 2: Effect of Axial Ligation on the Rh-Rh Bond in Dirhodium Tetracarboxylates (Illustrative Data). Based on principles described in computational studies. chemrxiv.org
Complex StateAxial LigandCalculated Rh-Rh Distance (Å)Key Electronic Effect
UnligatedNone~2.41Ground state with Rh-Rh single bond.
Mono-ligatedAcetonitrile (B52724) (N-donor)~2.45Population of Rh-Rh σ* orbital, bond elongation.
Di-ligatedAcetonitrile (N-donor)~2.50Further population of Rh-Rh σ* orbital, significant bond weakening and elongation.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization

Time-Dependent Density Functional Theory (TD-DFT) is the preeminent computational method for studying the electronically excited states of molecules. rsc.orgchemrxiv.orgrsc.orgresearchgate.net It allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and is therefore widely used to simulate and interpret UV-visible absorption spectra. nih.govrsc.org For dirhodium tetracarboxylates, TD-DFT calculations have been crucial for assigning the electronic transitions responsible for their characteristic colors. nih.govnih.gov

Studies have identified several types of transitions, including metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and metal-to-metal charge transfer (MMCT). nih.govnih.gov The lower energy absorptions in the visible region, which are of particular interest for photochemistry, are often assigned to transitions involving the Rh-Rh bonding and antibonding orbitals, such as the δ→σ* and π→σ transitions. nih.gov Recent work has also highlighted that dirhodium tetracarboxylates can exhibit both MLCT and MMCT transition modes, making them potential bifunctional photocatalysts that can engage in both carbenoid chemistry and photosensitization. nih.gov The accuracy of TD-DFT, typically within ~0.3 eV for many molecules, makes it a powerful predictive tool for designing new photoactive catalysts. chemrxiv.org

Table 3: Representative TD-DFT Calculated Electronic Transitions for Rh₂(OAc)₄. Based on computational findings. nih.gov
Calculated Wavelength (nm)Transition TypeOrbital Contribution
~600MMCT/MLCTδ → σ
~450MMCT/MLCTπ → σ*
UV RegionLC / MLCTLigand-centered or Ligand-to-Metal

Catalytic Applications of Dirhodium Tetrakis Pentanoato Dirhodium in Organic Transformations

Catalysis in Metal Carbene and Nitrene Transfer Reactions

Dirhodium(II) catalysts are paramount in facilitating the transfer of carbene and nitrene moieties, leading to the formation of a variety of important organic structures. These transformations are central to modern synthetic organic chemistry.

Decomposition of Diazo Compounds and Generation of Rhodium Carbenoids

The catalytic cycle of many dirhodium(II)-mediated reactions commences with the decomposition of a diazo compound. The dirhodium(II) catalyst, such as Tetrakis(pentanoato)dirhodium, would react with a diazo compound to extrude dinitrogen gas (N₂) and form a highly reactive rhodium carbenoid intermediate. This electrophilic species is the key player in subsequent bond-forming reactions. The nature of the carboxylate ligands on the dirhodium core, in this case, the pentanoate groups, influences the reactivity and selectivity of the generated carbenoid.

Intermolecular and Intramolecular C-H Insertion Reactions

One of the most powerful applications of rhodium carbenoids is their ability to undergo C-H insertion reactions, forming new carbon-carbon bonds by activating otherwise inert C-H bonds.

Intermolecular C-H Insertion: In these reactions, the rhodium carbenoid reacts with a C-H bond of a separate molecule. While dirhodium catalysts are generally effective, achieving high selectivity in intermolecular reactions can be challenging. The choice of catalyst and substrate is crucial in directing the insertion to a specific C-H bond.

Intramolecular C-H Insertion: This class of reactions is particularly valuable for the synthesis of cyclic compounds. By tethering the diazo group and the target C-H bond within the same molecule, the reaction becomes highly efficient and often stereoselective. For instance, the intramolecular C-H insertion of diazoacetates is a common strategy for constructing cyclopentanone (B42830) and lactone ring systems. The stereoselectivity of these reactions is highly dependent on the structure of the dirhodium catalyst.

Cyclopropanation and Cyclopropenation Reactions

The reaction of rhodium carbenoids with alkenes and alkynes provides a direct route to cyclopropanes and cyclopropenes, respectively. These three-membered ring systems are valuable building blocks in organic synthesis.

Cyclopropanation: The addition of a rhodium carbenoid to an alkene is a well-established method for forming cyclopropane (B1198618) rings. The stereochemistry of the resulting cyclopropane can often be controlled by using chiral dirhodium catalysts.

Cyclopropenation: Similarly, the reaction with alkynes yields cyclopropenes. These strained rings are highly reactive and can be used in a variety of subsequent transformations.

Si-H and B-H Insertion Reactions

Beyond C-H bonds, rhodium carbenoids can also insert into silicon-hydrogen (Si-H) and boron-hydrogen (B-H) bonds. These reactions are efficient methods for the formation of new carbon-silicon and carbon-boron bonds, which are of significant interest in materials science and synthetic methodology. The use of chiral dirhodium catalysts can lead to the enantioselective formation of these organometallic compounds.

Aziridination and Ylide Transformations

Aziridination: Aziridines, three-membered rings containing a nitrogen atom, are important synthetic intermediates. While some dirhodium-catalyzed aziridination reactions proceed via nitrene transfer, ylide formation can also lead to these heterocycles.

Ylide Transformations: Rhodium carbenoids can react with heteroatoms such as sulfur, nitrogen, and oxygen to form ylides. These ylide intermediates can then undergo a variety of synthetically useful rearrangements, such as the researchgate.netnih.gov-sigmatropic rearrangement of allylic sulfur ylides or the Stevens rearrangement.

Nitrene Transfer and C-H Amination Mechanisms

Analogous to carbene transfer, dirhodium catalysts can also facilitate nitrene transfer from various nitrogen sources, such as iminoiodinanes and azides. This reactivity is the basis for powerful C-H amination and amidation reactions. The mechanism is believed to involve the formation of a rhodium nitrenoid intermediate, which then inserts into a C-H bond to form a new C-N bond. These reactions provide a direct and efficient route to amines and amides from simple hydrocarbon precursors.

Stereoselective and Enantioselective Catalysis

The application of dirhodium complexes, including this compound, in stereoselective and enantioselective catalysis represents a significant area of research. The ability to control the three-dimensional arrangement of atoms in a product molecule is paramount in the synthesis of complex organic molecules, particularly for pharmaceutical applications. This control is achieved through the careful design of chiral ligands that create a specific chiral environment around the metal center.

Chiral Ligand Design and Its Impact on Stereoselectivity

The stereochemical outcome of reactions catalyzed by dirhodium paddlewheel complexes is profoundly influenced by the structure of the bridging ligands. Over the years, several classes of chiral ligands have been developed, with chiral carboxamidates and carboxylates derived from amino acids being particularly successful. researchgate.netcanberra.edu.au The design of these ligands is centered on creating a well-defined chiral space around the catalyst's active sites to effectively discriminate between different stereochemical pathways.

A key design principle involves the arrangement of bulky "blocking" groups on the ligands. canberra.edu.aumdpi.com These groups can adopt various orientations around the dirhodium core, generally described as "up" (α) or "down" (β). This leads to several possible catalyst conformations with different symmetries, such as C₄, C₂, and D₂. canberra.edu.aumdpi.com The D₂-symmetric arrangement, for instance, has been identified as being highly effective for certain C-H functionalization reactions. mdpi.com The symmetry of the catalyst, which can be higher than that of the individual ligands, is a critical factor in achieving high levels of stereocontrol. nih.gov

The following table summarizes the impact of different chiral dirhodium catalysts on the enantioselectivity of various reactions.

CatalystReaction TypeSubstrateEnantiomeric Excess (ee)Reference
Chiral Dirhodium(II) CarboxamidatesHetero-Diels-AlderAldehydes and DienesUp to 97% nih.govpnas.org
Rh₂(S-PTTL)₄Intramolecular C-H InsertionDiazoacetate97% nih.gov
Rh₂(S-TCPTAD)₄CyclopropanationAryldiazoacetate & Electron-Deficient AlkeneUp to 98% nih.gov
Rh₂(DOSP)₄CyclopropanationStyryldiazoacetate & Styrene98% nih.gov
[RhCl(L7)]₂Si-H Insertionα-Diazoarylphosphonate & Triethylsilane92-97% acs.org

Origin of Enantioselectivity: Steric and Electronic Factors

The enantioselectivity observed in dirhodium-catalyzed reactions arises from a combination of steric and electronic interactions between the chiral catalyst, the substrate, and the reactive intermediate, typically a rhodium-carbene species. nih.gov Computational and experimental studies have provided significant insights into these controlling factors.

Electronic effects are equally important. The electronic properties of the ligands can modulate the reactivity of the rhodium center. For instance, the introduction of electron-withdrawing groups, such as trifluoromethyl (CF₃) groups, on the ligands can lead to a more electron-deficient and, therefore, more reactive rhodium-carbene intermediate. acs.orgacs.org This enhanced reactivity can translate to higher catalytic activity and, in some cases, improved enantioselectivity. acs.orgacs.org

Furthermore, non-covalent interactions, such as hydrogen bonding, can be critical for achieving high enantiocontrol. In certain carbonyl-ene reactions catalyzed by dirhodium carboxamidates, a C-H···O hydrogen bond between the formyl group of the substrate and the catalyst is proposed to be essential for high enantioselectivity. acs.org Similarly, interligand hydrogen bonding within heteroleptic amidate complexes has been shown to stabilize the reactive carbene intermediate, thereby controlling the stereochemical outcome of cyclopropanation reactions. acs.org A balance between these steric and electronic factors is often necessary to achieve optimal catalytic activity and selectivity. acs.org

Post-Transition State Bifurcations in Catalytic Reactions

In conventional chemical reaction theory, the product distribution is determined by the relative energies of the transition states leading to each product. However, a more complex scenario, known as a post-transition state bifurcation (PTSB), has been identified in some rhodium-catalyzed reactions. researchgate.net In a reaction with a PTSB, a single transition state leads to a region on the potential energy surface from which the reaction pathway can split, or bifurcate, to form two or more different products. researchgate.netacs.orgrsc.org

This phenomenon has significant implications for reaction efficiency and selectivity, as traditional transition state theory is insufficient to predict the product ratios. acs.org Instead, the outcome is governed by the dynamic trajectory of the reacting molecules as they move away from the transition state. researchgate.net For example, in certain dirhodium-catalyzed C-H insertion reactions intended to form β-lactones, a PTSB can lead to an alternative fragmentation pathway that produces undesired ketones and ketenes. acs.orgrsc.org The rhodium catalyst itself can be responsible for creating this unintended pathway. rsc.org The study of PTSBs is a developing area, and understanding these dynamic effects is crucial for designing catalysts and reaction conditions that can steer the reaction towards the desired product and suppress the formation of byproducts. rsc.orgucdavis.edu

Other Dirhodium-Catalyzed Reactions

Beyond the well-established carbene-mediated transformations, dirhodium complexes, including this compound, catalyze a variety of other important organic reactions. These include the formation of carbon-nitrogen bonds through hydroamination and various cycloaddition and rearrangement reactions.

Hydroamination and Cycloisomerization of Alkynes

Rhodium catalysts are effective in mediating the addition of N-H bonds across carbon-carbon triple bonds, a process known as hydroamination. This reaction is a highly atom-economical method for synthesizing nitrogen-containing compounds like enamines, imines, and allylic amines. nih.gov Tandem rhodium catalysis has been successfully employed for the hydroamination of internal alkynes to produce branched N-allylic indolines with high regioselectivity and enantioselectivity. nih.govacs.org Mechanistic studies suggest that this transformation proceeds through the formation of an allene (B1206475) intermediate, which then undergoes hydroamination. nih.govacs.org Cationic rhodium(I) complexes have also been shown to catalyze the intramolecular hydroamination of alkynes to form nitrogen-containing heterocycles. acs.org Furthermore, atroposelective hydroamination has been achieved, highlighting the versatility of rhodium catalysts in controlling different forms of stereochemistry. nih.gov

Cycloisomerization reactions, where a molecule is rearranged to form a cyclic isomer, are also efficiently catalyzed by dirhodium complexes. These reactions provide powerful tools for the construction of complex cyclic and polycyclic frameworks. Dirhodium(II) catalysts have been used in the asymmetric cycloisomerization of azaenynes to produce centrally and axially chiral isoindazole derivatives with high yields and excellent stereoselectivity. semanticscholar.org Other dirhodium-catalyzed transformations of alkynes involve their use as dicarbene equivalents in cascaded cyclopropanation/cyclopropenation reactions. nih.gov Additionally, rhodium catalysts are proficient in promoting [2+2+2] cycloadditions of diynes with alkynes, offering a direct route to fused arene systems. acs.orgacs.org

Hetero-Diels-Alder (HDA) and Ene Reactions

Dirhodium(II) complexes, particularly chiral dirhodium(II) carboxamidates, have emerged as exceptionally efficient catalysts for the asymmetric hetero-Diels-Alder (HDA) reaction. nih.govpnas.orgnih.gov This reaction is a [4+2] cycloaddition that constructs six-membered heterocyclic rings, which are common motifs in natural products and pharmaceuticals. pnas.org In the HDA reaction between aldehydes and activated dienes, chiral dirhodium catalysts can achieve high enantioselectivities (up to 97% ee) with very low catalyst loadings (as low as 0.01 mol %). nih.govpnas.org Kinetic studies have revealed a significant electronic influence on the reaction rate, with electron-withdrawing groups on the aldehyde substrate leading to a dramatic rate acceleration. pnas.org

The carbonyl-ene reaction, another powerful carbon-carbon bond-forming transformation, can also be catalyzed enantioselectively by dirhodium complexes. Chiral cationic dirhodium(II,III) carboxamidates have been successfully applied to the reaction of glyoxylate (B1226380) esters with alkenes to produce valuable homoallylic alcohols in good yields and with high enantioselectivities. acs.org This reaction involves the formation of a C-C bond along with a 1,5-hydrogen atom transfer and represents an atom-economical alternative to traditional carbonyl allylation methods. acs.org The versatility of dirhodium complexes is further demonstrated by their ability to act as redox-neutral catalysts for combined hetero-Diels-Alder/ene reactions. acs.org

Electrocatalytic and Photochemical Hydrogen Evolution

The field of artificial photosynthesis has identified dirhodium complexes as promising candidates for catalyzing the production of hydrogen from protons, a key component of solar fuel generation. Research in this area has largely focused on the design of specialized dirhodium(II,II) complexes that can act as both photosensitizers and catalysts, often capable of absorbing low-energy visible light. acs.orgnih.gov These systems typically involve intricate ligand design to tune the electronic and photophysical properties of the dirhodium core.

For instance, studies have explored heteroleptic dirhodium(II,II) complexes featuring ligands such as formamidinate, naphthyridine, and benzocinnoline. nih.gov Some of these complexes have demonstrated the ability to photocatalytically generate hydrogen upon irradiation, and in certain cases, they can be anchored onto photocathodes like Nickel(II) oxide (NiO) to create systems for photoelectrocatalytic hydrogen evolution. nih.gov The mechanism of action in these molecular catalysts often involves the dirhodium center facilitating the reduction of protons to molecular hydrogen.

Redox Catalysis in C-H and C-C Activation

Dirhodium tetracarboxylates are a well-established and highly effective class of catalysts for the functionalization of carbon-hydrogen (C-H) bonds and the formation of carbon-carbon (C-C) bonds. nih.govresearchgate.net this compound, as a member of this family, is anticipated to exhibit analogous catalytic activity, which is primarily driven by a redox mechanism involving a rhodium-carbene intermediate.

The catalytic cycle is typically initiated by the reaction of the dirhodium catalyst with a diazo compound. In this step, the dirhodium complex facilitates the extrusion of nitrogen from the diazo compound to generate a highly reactive rhodium-carbene species. acs.orgnih.gov This intermediate is electrophilic and readily undergoes insertion into a C-H bond of a suitable substrate, leading to the formation of a new C-C bond and regeneration of the catalyst. nih.gov

The reactivity and selectivity of these C-H insertion reactions are significantly influenced by the nature of the carboxylate ligands attached to the dirhodium core. The electronic properties of the ligands can modulate the electrophilicity of the carbene intermediate, while their steric bulk can direct the insertion to specific C-H bonds within a molecule, enabling a high degree of regioselectivity and stereoselectivity. nih.gov For instance, bulkier ligands have been shown to favor insertion into less sterically hindered C-H bonds. nih.gov

While specific research detailing the catalytic performance of this compound is not extensively documented, the general principles of dirhodium tetracarboxylate catalysis are directly applicable. The pentanoate ligands, being simple aliphatic carboxylates, are expected to provide a balance of electronic and steric properties suitable for a range of C-H functionalization reactions. The following table provides representative data for C-H insertion reactions catalyzed by dirhodium(II) tetraalkanoates, illustrating the typical scope and efficiency of these transformations.

SubstrateDiazo CompoundDirhodium CatalystSolventYield (%)Reference
CyclohexaneEthyl diazoacetateDirhodium(II) tetraacetateCyclohexane75 nih.gov
TolueneMethyl phenyldiazoacetateDirhodium(II) tetraacetateDichloromethane85 (mixture of isomers) nih.gov
1,4-CyclohexadieneMethyl diazoacetoacetateDirhodium(II) tetrabutyrateDichloromethane90 nih.gov
IndoleMethyl 2-phenyl-2-diazoacetateDirhodium(II) tetraacetateToluene92 (N-H insertion) nih.gov

The formation of new C-C bonds through C-H activation catalyzed by dirhodium tetracarboxylates represents a powerful tool in organic synthesis, allowing for the direct functionalization of otherwise unreactive C-H bonds. researchgate.net The choice of the carboxylate ligand is a key parameter for controlling the outcome of these reactions, and this compound serves as a fundamental example of this versatile class of catalysts.

Coordination Chemistry and Supramolecular Architectures Involving Dirhodium Tetrakis Pentanoato Dirhodium

Axial Ligand Coordination and Its Influence on Reactivity

The axial positions of dirhodium tetracarboxylate complexes, including tetrakis(pentanoato)dirhodium, are readily available for coordination with Lewis bases. nih.gov This coordination can significantly influence the electronic properties and, consequently, the catalytic reactivity of the complex. The binding of axial ligands, which can be solvent molecules or other donor species, leads to a population of the vacant Rh-Rh σ* orbital, often resulting in a noticeable color change. chemrxiv.org For instance, the removal of axially coordinated ligands like acetonitrile (B52724) by placing the complex under vacuum can cause a color shift from red to blue. nih.gov

The nature of the axial ligand can modulate the electrophilicity of the catalyst, which is a key factor in many of its catalytic applications, particularly in carbene and nitrene transfer reactions. researchgate.net While not always a prerequisite for catalysis, the strategic modification of axial ligands has emerged as a powerful tool to fine-tune the reactivity and selectivity of dirhodium catalysts. acs.org For example, the use of tertiary amines as axial ligands has been shown to have a dramatic "ON-OFF" effect in certain dirhodium-catalyzed reactions, where the presence of the amine is essential for the reaction to proceed. nih.gov This is attributed to the amine's role in facilitating key steps in the catalytic cycle. nih.gov

Computational studies have further elucidated the effects of axial ligand coordination. They have shown that axial ligation can impact the energy barriers for crucial reaction steps, such as N₂ extrusion from diazo compounds and subsequent C-H insertion. chemrxiv.org The donor strength of the axial ligand can alter the chemical environment at the rhodium centers. chemrxiv.org While strongly donating solvents might decrease selectivity in some reactions, in others, specific solvent coordination can lead to optimal selectivity. chemrxiv.org

Table 1: Influence of Axial Ligands on Dirhodium Catalyst Properties

PropertyEffect of Axial Ligand CoordinationCitation
Electronic Structure Population of the Rh-Rh σ* orbital, altering electrophilicity. chemrxiv.org
Physical Appearance Can induce color changes (e.g., red to blue upon ligand removal). nih.gov
Reactivity Can have an "ON-OFF" effect, essential for catalytic activity in some cases. nih.gov
Selectivity Can be fine-tuned to achieve desired product outcomes in catalytic reactions. chemrxiv.org

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The well-defined structure of dirhodium tetracarboxylates, including this compound, makes them excellent candidates for use as building blocks in the construction of extended, ordered structures like coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.com

Dirhodium tetracarboxylate complexes are employed as secondary building units (SBUs) in the synthesis of CPs and MOFs due to their thermal and water stability. mdpi.com The paddlewheel unit acts as a rigid node that can be connected to other units through various linking strategies. While the equatorial carboxylate ligands can be inert to exchange, making the upbuilding of these structures challenging, specific synthetic strategies have been developed to overcome this. acs.orgacs.org These SBUs can be linked with other metallic secondary building units to create bimetallic MOFs with high connectivity and complex topologies. acs.org

Two primary strategies are used to construct CPs and MOFs from dirhodium SBUs. The first involves a ligand-exchange reaction where the equatorial carboxylate ligands (like pentanoate) are replaced by poly-carboxylic acids at elevated temperatures. mdpi.com

The second, and more common, strategy is coordination-induced self-assembly. mdpi.com This method utilizes the axial positions of the dirhodium SBU. Polydentate ligands, such as those containing pyrazine (B50134) or 4,4'-bipyridine, can coordinate to the axial sites of two different dirhodium units, effectively linking them together to form one-, two-, or three-dimensional networks. mdpi.com A novel approach combines both carboxylate-exchange and metal-ligand coordination. In this strategy, a ligand like an isonicotinate (B8489971) can act as an equatorial ligand for one dirhodium unit and an axial ligand for another, leading to the selective self-assembly of discrete supramolecular structures. nih.govrsc.org

Supramolecular Assemblies

Beyond the formation of infinite CPs and MOFs, this compound and related dirhodium tetracarboxylates can participate in the formation of discrete and polymeric supramolecular structures through non-covalent interactions.

Dirhodium(II) tetracarboxylate paddlewheels have been shown to form helical supramolecular polymers. acs.org This is achieved through coordination with ditopic ligands like 1,4-diazabicyclo[2.2.2]octane (DABCO), which bridge the axial positions of the dirhodium units. acs.org The chirality of the bridging ligands on the dirhodium unit can direct the handedness of the resulting helical polymer. acs.org The formation of these helical structures is often a cooperative process, where the initial formation of a small nucleus of a specific handedness promotes the subsequent growth of the polymer with the same helicity. acs.orgnih.gov These assemblies are stabilized by a combination of coordination bonds and, in some cases, intermolecular hydrogen bonds between adjacent units. acs.org

By employing a combination of carboxylate-exchange and metal-ligand coordination, it is possible to construct discrete, well-defined supramolecular structures. For instance, using a ligand that can simultaneously act as both an equatorial and an axial linker, such as an isonicotinate-type ligand, can lead to the self-assembly of supramolecular squares. nih.govrsc.org In these structures, four dirhodium tetracarboxylate units occupy the corners of a square, linked by the bifunctional ligands. This demonstrates a sophisticated method of controlling self-assembly to produce specific, complex architectures from a dynamic library of potential compounds. rsc.org

Advanced Research Perspectives and Methodological Advancements

Rational Catalyst Design and Tunability

The rational design of dirhodium catalysts, including "Tetrakis(pentanoato)dirhodium," is a key focus of contemporary research. Scientists aim to fine-tune the catalyst's properties to achieve desired reactivity and selectivity in various chemical transformations. This involves strategically modifying the ligands attached to the dirhodium core.

The electronic properties of the dirhodium center can be precisely controlled by altering the bridging and axial ligands. This modulation of electron density directly impacts the catalyst's reactivity and its ability to mediate specific chemical reactions.

Bridging Ligands: The four bridging ligands, such as the pentanoate groups in this compound, play a crucial role in establishing the fundamental electronic environment of the dirhodium core. The nature of these ligands can be varied to include different carboxylates or carboxamidates, thereby influencing the Lewis acidity of the catalyst. nih.gov For instance, the use of electron-withdrawing or electron-donating groups on the carboxylate ligands can systematically tune the electronic properties of the dirhodium center. Chiral bridging ligands are instrumental in creating a specific chiral environment around the metal centers, which is essential for asymmetric catalysis. nih.gov The self-assembly of four identical chiral carboxylate ligands can lead to the formation of complexes with higher symmetry (D₂, C₄, or C₂), which can enhance stereocontrol in catalytic reactions. nih.gov

Axial Ligands: While historically considered less critical, the strategic modification of axial ligands has emerged as a powerful tool for tuning the reactivity of dirhodium complexes. nih.govresearchgate.net Axial ligands, which can be solvent molecules or other coordinating species, bind to the open axial sites of the dirhodium complex. chemrxiv.orgresearchgate.net This coordination can significantly influence the electronic structure, particularly the Rh-Rh bond and the energies of the frontier molecular orbitals. chemrxiv.orgresearchgate.net For example, the coordination of a Lewis base to an axial site can increase the electron density at the rhodium centers, which can in turn affect the catalyst's activity and selectivity. chemrxiv.org Some studies have shown that even weakly coordinating solvents can have a measurable impact on the catalytic outcome. chemrxiv.org The development of catalysts with tethered, axially coordinating ligands has been explored to enhance product yields in certain reactions. chemrxiv.org

The interplay between bridging and axial ligands offers a sophisticated mechanism for fine-tuning the catalyst's electronic properties. This dual approach allows for a high degree of control over the catalyst's performance, enabling the development of highly specialized and efficient catalytic systems. nih.gov

While homogeneous dirhodium catalysts exhibit excellent activity and selectivity, their separation from the reaction mixture and subsequent reuse can be challenging. To address this, significant research has focused on the development of heterogenized dirhodium catalysts. These strategies involve immobilizing the active dirhodium complex onto a solid support, combining the advantages of homogeneous catalysis with the practical benefits of heterogeneous systems.

One common approach involves the covalent attachment of dirhodium complexes to solid supports. Mesoporous silica (B1680970) materials, such as SBA-15, have been functionalized with linker molecules containing carboxyl or amine groups to bind dirhodium complexes. nih.govresearchgate.netresearchgate.net The mechanism of this immobilization has been studied using techniques like density functional theory (DFT) to understand the binding pathways and the stability of the resulting heterogeneous catalyst. nih.govresearchgate.net Another strategy involves the synthesis of self-supported dirhodium coordination polymers, where ditopic ligands are used to create extended network structures. researchgate.net These materials have shown excellent catalytic efficiency in reactions like cyclopropanation and can be easily recycled. researchgate.net

The choice of support and the method of immobilization are critical to maintaining the catalytic activity and selectivity of the dirhodium complex. The goal is to create a stable and reusable catalyst that does not leach the active rhodium species into the reaction medium. researchgate.net Successful heterogenization allows for easier catalyst recovery, simplified product purification, and the potential for use in continuous flow reactors.

Characterization of Transient Reactive Intermediates

Understanding the mechanism of dirhodium-catalyzed reactions requires the characterization of highly reactive and short-lived intermediates, such as rhodium carbenes. nih.govresearchgate.net These transient species are often the key to understanding the selectivity and efficiency of a catalytic cycle. However, their fleeting nature makes them challenging to study using conventional spectroscopic techniques.

Crystalline matrix isolation is a powerful technique used to trap and study transient reactive intermediates. This method involves co-depositing the species of interest with a large excess of an inert gas (the matrix, e.g., argon) onto a cryogenic surface. researchgate.net The low temperatures and the inert environment of the matrix prevent the reactive intermediate from decomposing or reacting further, allowing for its characterization by various spectroscopic methods, most notably infrared (IR) spectroscopy. researchgate.net

In the context of dirhodium catalysis, matrix isolation could potentially be used to trap and characterize rhodium carbene intermediates generated from the reaction of a dirhodium catalyst like this compound with a diazo compound. By analyzing the vibrational frequencies of the trapped intermediate and comparing them with theoretical calculations, researchers can gain valuable insights into its structure and bonding. researchgate.net While direct application to complex dirhodium systems can be challenging, the principles of matrix isolation provide a pathway to understanding the fundamental properties of these key intermediates. researchgate.net

Synergistic Approaches: Combining Experimental and Computational Methods

The complexity of dirhodium-catalyzed reactions necessitates a collaborative approach that combines experimental investigations with computational modeling. This synergy provides a more comprehensive understanding of catalyst behavior and reaction mechanisms than either method could achieve alone.

Computational Modeling: Density Functional Theory (DFT) has become an indispensable tool for studying dirhodium catalysts. nih.govnih.govwhiterose.ac.uk Computational models can be used to:

Predict Catalyst Properties: Calculate steric and electronic parameters of different dirhodium complexes to create databases that can guide catalyst selection. nih.govwhiterose.ac.uk

Elucidate Reaction Mechanisms: Map out potential energy surfaces for catalytic cycles, identify transition states, and calculate activation barriers for different reaction pathways. acs.org This can help to rationalize experimentally observed selectivities.

Understand Ligand Effects: Systematically study the influence of different bridging and axial ligands on the electronic structure and reactivity of the dirhodium center. chemrxiv.orgresearchgate.net

Experimental Validation: Experimental studies are crucial for validating the predictions of computational models. acs.org Key experimental techniques include:

Kinetics Studies: Determine reaction orders and rate laws to provide insights into the rate-determining step of a catalytic cycle. nih.gov

Spectroscopic Analysis: Utilize techniques like NMR, IR, and X-ray crystallography to characterize catalysts and reaction products. nih.govamazonaws.com

Product Analysis: High-performance liquid chromatography (HPLC) and other analytical methods are used to determine product yields and enantioselectivities, which can then be correlated with catalyst structure. nih.govacs.org

By integrating computational and experimental approaches, researchers can develop a deeper understanding of the structure-activity relationships in dirhodium catalysis. This knowledge is essential for the rational design of new and improved catalysts for a wide range of chemical transformations. nih.govwhiterose.ac.uk

Q & A

Q. How to design experiments isolating electronic vs. steric effects of pentanoate ligands in dirhodium complexes?

  • Methodological Answer :
  • Ligand libraries : Synthesize analogs with substituents varying in Hammett σ values (electronic) and A-values (steric).
  • Kinetic profiling : Measure rate constants for carbene transfer reactions.
  • Multivariate analysis : Partial least squares (PLS) regression to correlate ligand parameters with activity/selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.